![molecular formula C16H16ClN3O5S B13795542 (6R,7R)-7-[[(2S)-2-amino-2-(3-chloro-4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13795542.png)
(6R,7R)-7-[[(2S)-2-amino-2-(3-chloro-4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (6R,7R)-7-[[(2S)-2-amino-2-(3-chloro-4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a complex organic molecule with significant potential in various scientific fields This compound is characterized by its unique bicyclic structure, which includes a thia-azabicyclo octene ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the bicyclic core. The key steps include:
Formation of the bicyclic core: This is achieved through a series of cyclization reactions involving appropriate precursors.
Introduction of functional groups: The amino, chloro, and hydroxyphenyl groups are introduced through selective substitution reactions.
Final assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct stereochemistry is maintained.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include:
Use of catalysts: Catalysts can be employed to increase the efficiency of key steps in the synthesis.
Optimization of reaction conditions: Parameters such as temperature, pressure, and solvent choice can be optimized to improve yield and purity.
Scale-up considerations: The synthesis would need to be adapted for large-scale production, ensuring consistency and quality control.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the bicyclic core can be reduced to form alcohol derivatives.
Substitution: The chloro group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions include:
Quinone derivatives: Formed through oxidation of the hydroxyphenyl group.
Alcohol derivatives: Formed through reduction of the carbonyl group.
Substituted derivatives: Formed through nucleophilic substitution of the chloro group.
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. The key steps include:
Binding to molecular targets: The compound binds to specific enzymes or receptors, inhibiting their activity.
Disruption of cellular processes: By inhibiting key enzymes or receptors, the compound can disrupt essential cellular processes, leading to cell death or inhibition of cell growth.
Pathways involved: The specific pathways involved depend on the molecular targets, but may include inhibition of DNA synthesis, disruption of cell membrane integrity, or inhibition of protein synthesis.
Comparaison Avec Des Composés Similaires
This compound can be compared with other similar compounds, such as:
Penicillins: Similar in structure due to the presence of a bicyclic core, but differ in the functional groups attached.
Cephalosporins: Also contain a bicyclic core, but have different substituents and a different mechanism of action.
Carbapenems: Share a similar core structure, but have unique functional groups that confer different properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for a wide range of applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C16H16ClN3O5S |
|---|---|
Poids moléculaire |
397.8 g/mol |
Nom IUPAC |
(6R,7R)-7-[[(2S)-2-amino-2-(3-chloro-4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C16H16ClN3O5S/c1-6-5-26-15-11(14(23)20(15)12(6)16(24)25)19-13(22)10(18)7-2-3-9(21)8(17)4-7/h2-4,10-11,15,21H,5,18H2,1H3,(H,19,22)(H,24,25)/t10-,11+,15+/m0/s1 |
Clé InChI |
RULITNAIJFZYLO-FIXISWKDSA-N |
SMILES isomérique |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@H](C3=CC(=C(C=C3)O)Cl)N)SC1)C(=O)O |
SMILES canonique |
CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC(=C(C=C3)O)Cl)N)SC1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


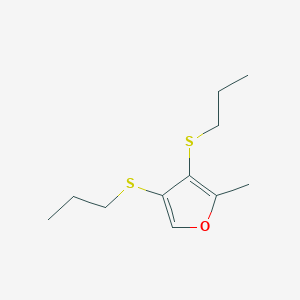
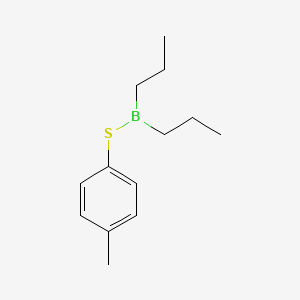
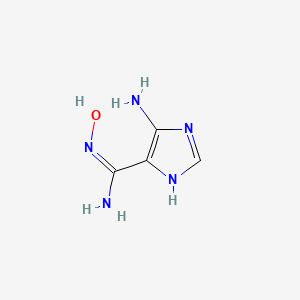
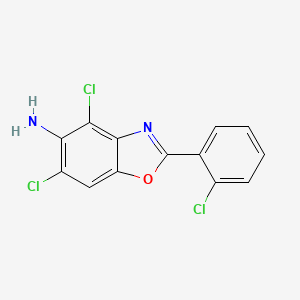
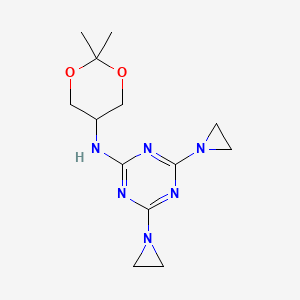
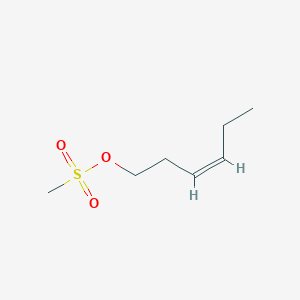
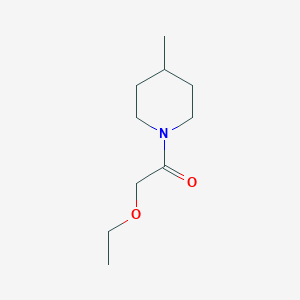
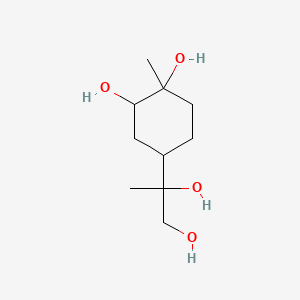
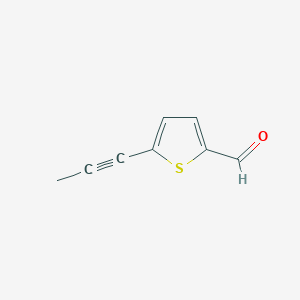
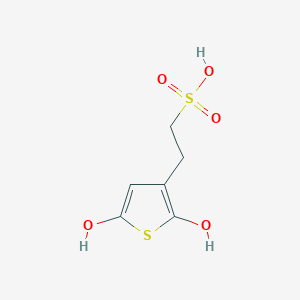
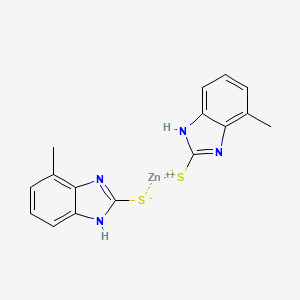
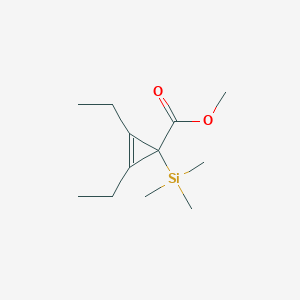
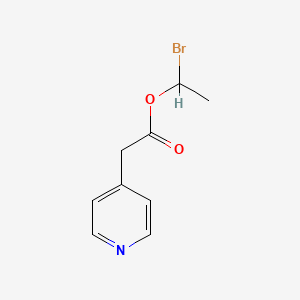
![[(E)-ethylideneamino] (Z)-3-hydroxybut-2-enoate](/img/structure/B13795556.png)
